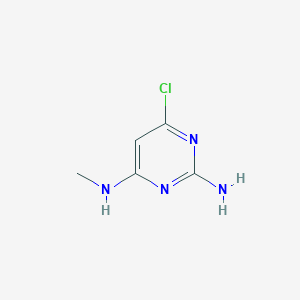

6-Chloro-n4-methylpyrimidine-2,4-diamine

Beschreibung

Contextual Overview of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a place of prominence in the field of medicinal chemistry. benthamscience.com As a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, pyrimidines are integral to essential biological processes. gsconlinepress.comnih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and biomolecules within the cell. nih.gov

The versatility of the pyrimidine scaffold has led to its incorporation into a vast array of therapeutic agents with diverse pharmacological activities. nih.govnih.gov Researchers have successfully developed pyrimidine-based compounds that exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, and analgesic properties. nih.govmdpi.comnih.gov The ability to modify the pyrimidine ring at multiple positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged structure in drug discovery. nih.govnih.gov The landscape of FDA-approved drugs containing the pyrimidine motif continues to expand, underscoring its enduring importance in developing new medicines. nih.govmdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrimidine Core

| Drug Name | Therapeutic Class |

|---|---|

| 5-Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (Anti-HIV) |

| Rosuvastatin | Antihyperlipidemic |

| Imatinib | Anticancer (Kinase Inhibitor) |

| Minoxidil | Antihypertensive/Hair Growth Stimulant |

| Sildenafil | Vasodilator (Erectile Dysfunction) |

Rationale for Research Focus on 6-Chloro-N4-methylpyrimidine-2,4-diamine

The specific compound, this compound, is a subject of research interest primarily due to its potential as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. The rationale for this focus can be broken down by analyzing its structural features.

The 2,4-Diaminopyrimidine (B92962) Core: This structural motif is a well-established pharmacophore known to mimic the binding of purines and other endogenous ligands to biological targets. Derivatives of 2,4-diaminopyrimidine have been explored as antagonists for various receptors and as inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target in anti-infective and anticancer therapy. researchgate.netnih.gov The amino groups at positions 2 and 4 provide crucial hydrogen bonding sites that facilitate interaction with protein targets. nih.gov

The Chlorine Atom at Position 6: The chloro substituent at the C6 position is a key reactive handle. It renders the position susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. mdpi.com This feature is particularly valuable in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR). For example, research on the closely related 2,4-diamino-6-chloropyrimidine shows its use as a precursor for synthesizing compounds where the chlorine is displaced by other groups to generate molecules with desired therapeutic properties, such as in the development of Minoxidil. nih.govlgcstandards.comgoogle.com

The N4-Methyl Group: The presence of a methyl group on the N4-amino function subtly alters the electronic properties and steric profile of the molecule compared to its unsubstituted counterpart, 2,4-diamino-6-chloropyrimidine. This modification can influence the compound's solubility, metabolic stability, and binding affinity to specific biological targets.

In essence, this compound serves as a valuable building block. Researchers utilize it as a starting material, leveraging the reactivity of the C6-chloro group to construct novel pyrimidine derivatives with potentially enhanced or novel pharmacological profiles for various therapeutic areas, including anti-tubercular and anticancer applications. mdpi.comresearchgate.netnih.gov

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1005-37-4 synquestlabs.com |

| Molecular Formula | C₅H₇ClN₄ synquestlabs.comchemuniverse.com |

| Molecular Weight | 158.59 g/mol synquestlabs.comchemuniverse.com |

| Structure |  |

|

(Note: A representative image would be placed here in a full publication)

Historical Development and Early Investigations of Pyrimidine-2,4-diamines

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner initiated the investigation by synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines, and he coined the term "pyrimidin" in 1885. wikipedia.org The parent pyrimidine heterocycle was first prepared in 1900 by Gabriel and Colman via the reduction of 2,4,6-trichloropyrimidine. wikipedia.org

Early investigations into pyrimidine-2,4-diamines were often driven by their utility as chemical intermediates. google.com For instance, 2,4-diaminopyrimidines were recognized as important precursors in the synthesis of sulfa drugs. google.com A 1947 patent describes the preparation of 2,4-diaminopyrimidines by reacting 2-amino-4-chloropyrimidines with ammonia. google.com This work highlighted the challenges in isolating the product and developed methods for its purification, underscoring its value as a synthetic building block. google.com

The structural relationship of 2,4-diaminopyrimidines to folic acid spurred significant research into their potential as antifolates, a class of drugs that interfere with folic acid metabolism. wikipedia.org This line of inquiry led to the development of important drugs and established the 2,4-diaminopyrimidine scaffold as a "privileged" structure in medicinal chemistry, a status it retains to this day. nih.govwikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWJDRREGHIEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905553 | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-37-4 | |

| Record name | 1005-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 6 Chloro N4 Methylpyrimidine 2,4 Diamine

Precursor Synthesis and Chlorination Strategies for the Pyrimidine (B1678525) Core

The journey towards 6-Chloro-N4-methylpyrimidine-2,4-diamine begins with the synthesis of its fundamental pyrimidine precursor, which then undergoes a critical chlorination step.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine

The synthesis of 2,4-diamino-6-hydroxypyrimidine is a well-established process, typically achieved through the condensation reaction of guanidine with a cyanoacetate derivative. A common method involves the reaction of guanidine nitrate with ethyl cyanoacetate in the presence of a base such as sodium methoxide in a methanol solvent. patsnap.comquestjournals.org The mixture is heated under reflux to facilitate the cyclization reaction, leading to the formation of the pyrimidine ring. patsnap.com Subsequent workup, which involves evaporation of the solvent and neutralization with an acid like acetic acid to a pH of 7, allows for the precipitation and isolation of 2,4-diamino-6-hydroxypyrimidine. patsnap.com Yields for this reaction are often high, with some procedures reporting up to 96.2%. google.com

Another reported method utilizes guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide in ethanol. orgsyn.org The reaction mixture is heated under reflux for a couple of hours and then evaporated to dryness. The resulting solid is dissolved in boiling water and acidified with glacial acetic acid to precipitate the product. orgsyn.org This method has been reported to yield the desired 2,4-diamino-6-hydroxypyrimidine in the range of 80-82%. orgsyn.org

Table 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

| Reactants | Base/Solvent | Reaction Conditions | Yield |

|---|---|---|---|

| Guanidine nitrate, Ethyl cyanoacetate | Sodium methoxide/Methanol | Reflux | ~96% patsnap.comgoogle.com |

| Guanidine hydrochloride, Ethyl cyanoacetate | Sodium ethoxide/Ethanol | Reflux, 2 hours | 80-82% orgsyn.org |

Chlorination of 2,4-Diamino-6-hydroxypyrimidine to 2,4-Diamino-6-chloropyrimidine

The conversion of the hydroxyl group at the C6 position of 2,4-diamino-6-hydroxypyrimidine to a chloro group is a crucial step in the synthesis of the target compound's precursor. This transformation is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent. questjournals.orgmdpi.compatsnap.com

In a typical procedure, 2,4-diamino-6-hydroxypyrimidine is heated with an excess of phosphorus oxychloride. mdpi.compatsnap.com The reaction temperature is usually elevated, for instance to 105°C, and maintained for several hours to ensure complete conversion. patsnap.com After the reaction, the excess phosphorus oxychloride is removed, often by distillation. questjournals.org

The workup of the reaction mixture requires careful handling due to the reactivity of residual POCl₃. One method involves quenching the reaction mixture with ice water, followed by heating to hydrolyze any remaining intermediates. The pH is then adjusted to 8 with a base like sodium hydroxide to precipitate the product, which is then extracted with an organic solvent such as ethyl acetate. This process can yield 2,4-diamino-6-chloropyrimidine in good yields, around 85%. mdpi.com

Alternative workup procedures have been developed to enhance safety and improve product isolation. One such method involves quenching the reaction with an alcohol, such as ethanol or methanol, at a controlled temperature. patsnap.com This is followed by the addition of an organic solvent to precipitate the product as its hydrochloride salt, which can then be neutralized with a base like ammonia water to obtain the free base. patsnap.com This method can provide yields of the final product in the range of 75-82%. google.com The use of a catalyst, such as diisopropylethylamine, in the chlorination reaction has also been reported. patsnap.com

Table 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

| Chlorinating Agent | Reaction Conditions | Workup Procedure | Yield |

|---|---|---|---|

| POCl₃ | 97°C, 17 hours | Quench with ice water, neutralize with NaOH | 85% mdpi.com |

| POCl₃ | 105°C, 6 hours | Quench with ethanol, neutralize with ammonia water | 75-82% google.compatsnap.com |

| POCl₃ with Diisopropylethylamine | Not specified | Not specified | Not specified patsnap.com |

N4-Methylation Approaches in the Synthesis of this compound

The introduction of a methyl group at the N4 position of the 2,4-diaminopyrimidine (B92962) core is a key step that imparts specific properties to the final molecule. This can be achieved through various methylation strategies.

Direct N-alkylation Strategies

Direct N-alkylation of a precursor molecule is a common method for introducing alkyl groups. In a synthesis analogous to the target compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was prepared by reacting 4,6-dichloro-5-nitro-pyrimidine with N-methylbenzenamine in the presence of triethylamine in anhydrous tetrahydrofuran (THF). nih.gov The reaction was stirred at room temperature overnight. This suggests that a similar approach could be used for the synthesis of this compound, where 2,4-diamino-6-chloropyrimidine would be reacted with a suitable methylating agent. The regioselectivity of the methylation, favoring the N4 position, would be a critical factor to control, potentially influenced by the steric and electronic environment of the two amino groups.

Alternative Methylation Pathways

While direct alkylation is a primary method, alternative pathways for methylation can also be considered, particularly to control regioselectivity. One approach involves the use of protecting groups. A suitable protecting group could be introduced on the more reactive amino group (e.g., the N2-amino group), followed by methylation of the N4-amino group, and subsequent deprotection. Common protecting groups in amine chemistry include acyl and benzyl groups, which can be installed and removed under specific conditions. The choice of protecting group would be crucial to ensure it is stable during the methylation step and can be removed without affecting other parts of the molecule.

Nucleophilic Substitution Reactions at the C6-Chloro Position of this compound

The chlorine atom at the C6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups at this position, making it a valuable synthetic handle.

The reactivity of the C6-chloro group is enhanced by the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring. A range of nucleophiles can displace the chloride ion. For instance, in a related compound, 2,4-diamino-6-chloropyrimidine, the chloro group can be displaced by alkoxides, generated from alcohols and a strong base like sodium hydride, to form 6-alkoxy-2,4-diaminopyrimidines. mdpi.com Similarly, amines can act as nucleophiles to displace the chloro group and form 6-amino-substituted pyrimidines. For example, the reaction of 2,4-diamino-6-chloropyrimidine-3-N-oxide with piperidine leads to the formation of the corresponding 6-piperidino derivative. google.com

The synthesis of 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine involved a nucleophilic aromatic substitution where one of the chlorine atoms of 4,6-dichloro-5-nitro-pyrimidine was displaced by N-methylbenzenamine. nih.gov This highlights the feasibility of such substitutions on the pyrimidine ring. The subsequent reduction of the nitro group to an amino group in this synthesis further demonstrates the chemical robustness of the chloro-substituent under certain reaction conditions, allowing for selective transformations at other positions of the ring. nih.gov

Table 3: Examples of Nucleophilic Substitution at the C6-Chloro Position of Related Pyrimidines

| Starting Material | Nucleophile | Product |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Substituted methanols/NaH | 2,4-Diamino-6-(substituted alkoxy)pyrimidines mdpi.com |

| 2,4-Diamino-6-chloropyrimidine-3-N-oxide | Piperidine | 2,4-Diamino-6-piperidinopyrimidine-3-N-oxide google.com |

| 4,6-Dichloro-5-nitro-pyrimidine | N-methylbenzenamine | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine nih.gov |

Replacement by Nitrogen-based Nucleophiles

The chlorine atom at the C6 position of the pyrimidine ring is readily displaced by various nitrogen-based nucleophiles. This reactivity is a cornerstone in the synthesis of a diverse range of substituted pyrimidine derivatives.

One common transformation involves the reaction with primary and secondary amines. For instance, the parent compound, 2,4-diamino-6-chloropyrimidine, serves as a precursor in the synthesis of Minoxidil, where the chloro group is displaced by piperidine. This reaction is typically carried out by heating the reactants, often in the presence of a base to neutralize the liberated HCl. nih.gov Similarly, 2-amino-4-chloro-6-methyl-pyrimidine can be reacted with primary or secondary amines to achieve nucleophilic aromatic substitution of the chlorine atom. researchgate.net

The reaction of 4,6-dichloro-5-methoxypyrimidine with amines such as cyclopentylamine leads to the selective mono-substitution of one chlorine atom, highlighting the feasibility of controlling the extent of substitution. nih.gov Further reaction with a second amine, like 4-methoxybenzylamine, under more forcing conditions can then replace the remaining chlorine. nih.gov

Detailed research on the specific reactions of this compound with a range of nitrogen nucleophiles would be beneficial to fully map its synthetic utility.

Table 1: Examples of Reactions with Nitrogen-based Nucleophiles

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2,4-diamino-6-chloropyrimidine | Piperidine | 2,4-diamino-6-(1-piperidinyl)-pyrimidine | Reflux | nih.gov |

| 2-amino-4-chloro-6-methyl-pyrimidine | Primary/Secondary Amine | N-substituted-2-amino-6-methyl-pyrimidin-4-amine | Not specified | researchgate.net |

| 4,6-dichloro-5-methoxypyrimidine | Cyclopentylamine | 4-chloro-5-methoxy-N-cyclopentylpyrimidin-6-amine | Not specified | nih.gov |

| 4-chloro-5-methoxy-N-cyclopentylpyrimidin-6-amine | 4-Methoxybenzylamine | 5-methoxy-N6-cyclopentyl-N4-(4-methoxybenzyl)pyrimidine-4,6-diamine | Forcing conditions | nih.gov |

Replacement by Oxygen and Sulfur-based Nucleophiles

Similar to nitrogen nucleophiles, oxygen and sulfur-based nucleophiles can displace the C6-chloro substituent. Reactions with alkoxides or phenoxides lead to the formation of the corresponding ethers. For example, the reaction of 2,4-diamino-6-chloropyrimidine with substituted methanols in the presence of a strong base like sodium hydride generates the corresponding 6-alkoxy-2,4-diaminopyrimidines. mdpi.com

The reactivity with sulfur nucleophiles is also well-documented for related compounds. The synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines involves the oxidative addition of aryl thiols to the 6-position of a pyrrolo[2,3-d]pyrimidine core, which is analogous to the displacement of a chloro group. Furthermore, the reaction of 4,6-dimethylpyrimidine-2-thiol with various electrophiles demonstrates the nucleophilicity of the sulfur atom when attached to a pyrimidine ring, suggesting that thiols would readily react with this compound. researchgate.net

A study on 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has shown successful nucleophilic displacement of the chlorine by phenoxide and thiophenoxide ions formed in situ. researchgate.net

Table 2: Examples of Reactions with Oxygen and Sulfur-based Nucleophiles

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2,4-diamino-6-chloropyrimidine | Substituted Methanols | 2,4-diamino-6-(substituted-alkoxy)pyrimidine | Sodium Hydride, DMSO or THF | mdpi.com |

| 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | Aryl Thiols | 5-Ethyl-6-(arylthio)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Oxidative Addition | |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Phenoxide ion | 5-((4-chlorophenyl)diazenyl)-6-phenoxypyrimidine-2,4-diamine | In situ formation | researchgate.net |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Thiophenoxide ion | 5-((4-chlorophenyl)diazenyl)-6-(phenylthio)pyrimidine-2,4-diamine | In situ formation | researchgate.net |

Halogen Exchange Reactions

The chloro group at the C6 position can be exchanged for other halogens, which can be a useful strategy for further functionalization, as the reactivity of the halogen is modulated. The Finkelstein reaction, which involves the exchange of a halide, is a well-established method in organic synthesis. researchgate.netnih.gov This reaction is typically an equilibrium process, but can be driven to completion by using a large excess of the halide salt or by taking advantage of the differential solubility of the resulting metal halide in the reaction solvent. researchgate.net

For instance, the conversion of alkyl chlorides or bromides to alkyl iodides is often achieved by treatment with sodium iodide in acetone, where the resulting sodium chloride or bromide is insoluble and precipitates out of solution. nih.gov While this reaction is most common for alkyl halides, "aromatic Finkelstein reactions" have been developed for aryl halides, often requiring a catalyst such as copper(I) iodide with a diamine ligand. researchgate.net The application of such conditions to this compound could provide a route to the corresponding 6-iodo derivative, which would be a more reactive substrate for certain cross-coupling reactions.

A study on 6-chloropurine nucleosides demonstrated a successful SNAr iodination using sodium iodide with trifluoroacetic acid in butanone at low temperatures, yielding the 6-iodo analogues quantitatively. researchgate.net These iodo compounds were shown to be superior substrates for subsequent cross-coupling reactions compared to their chloro counterparts. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffoldwur.nlgoogle.com

The this compound scaffold is a versatile platform for the synthesis of a wide array of analogues through modifications at various positions of the molecule.

Modifications at the N2 Position

The amino group at the N2 position offers a site for derivatization, although selective modification can be challenging due to the presence of the N4-methylamino group. The relative nucleophilicity of the two amino groups can be influenced by electronic and steric factors.

In condensed 2,4-diaminopyrimidine systems, selective hydrolysis of one amino group over the other has been observed. nih.gov Treatment with 6 M HCl typically yields the 2-amino-4-oxopyrimidine isomer, indicating that the 4-amino group is more susceptible to hydrolysis. nih.gov However, the presence of an electron-donating nitrogen atom attached to C6 can alter this selectivity, favoring the formation of the 4-amino-2-oxopyrimidine isomer. nih.gov

While specific acylation or alkylation studies on this compound are not extensively reported, general methods for the selective N-alkylation of related heterocyclic systems, such as 1H-indazoles, have been developed. These methods often employ specific catalysts like trifluoromethanesulfonic acid or copper(II) triflate to achieve high regioselectivity. researchgate.netorganic-chemistry.org Such strategies could potentially be adapted for the selective functionalization of the N2-amino group.

Modifications at the N4-Methyl Position

The N4-methylamino group provides another handle for structural modification. Reactions could potentially target either the nitrogen or the methyl group.

N-demethylation is a known transformation for N-methylated amines and can be achieved through various chemical, catalytic, photochemical, and enzymatic methods. lgcstandards.comgoogle.comresearchgate.net For example, N-demethylation of N-methyl-4-aminoantipyrine can be performed by hepatic cytochrome P450 enzymes or by peroxidases. nih.gov The application of such methods to this compound could yield the corresponding N4-demethylated analogue, which could then be re-alkylated with different substituents.

Direct reactions involving the methyl group, such as oxidation, are also conceivable. The oxidation of methyl groups on pyrimidine rings can lead to the formation of hydroxymethyl or formyl derivatives, which are valuable intermediates for further transformations. thieme-connect.de For instance, one-electron oxidation of thymine can lead to deprotonation of the 5-methyl group, forming a 5-(uracilyl)methyl radical which can be further oxidized. thieme-connect.de

Functionalization of the Pyrimidine Ring System

Beyond substitution at the C6 position, the pyrimidine ring itself can be functionalized, most commonly at the C5 position. The C5 position is the most electron-rich carbon on the pyrimidine ring and is therefore the most susceptible to electrophilic substitution.

Halogenation at the C5 position is a common transformation. For example, 2,4-diamino-6-substituted pyrimidines can be iodinated at the 5-position using N-iodosuccinimide in dry acetonitrile. wuxibiology.com The resulting 5-iodo derivative is a versatile intermediate for introducing various aryl groups via Suzuki cross-coupling reactions. wuxibiology.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has been successfully used as a substrate in Suzuki cross-coupling reactions with various arylboronic acids to afford 6-aryl substituted pyrimidines. researchgate.netquestjournals.org This demonstrates that the chloro group at the 6-position is amenable to such transformations, providing a route to a wide range of 6-aryl-N4-methylpyrimidine-2,4-diamine analogues.

Furthermore, direct C-H functionalization of pyrimidines has emerged as a powerful strategy. thieme-connect.deacs.orgresearchgate.net Palladium-catalyzed C-H activation has been used for the arylation, iodination, and acetoxylation of 4-arylpyrimidines at the ortho position of the aryl group, with the pyrimidine ring acting as a directing group. acs.org

Biological Activities and Therapeutic Potential of 6 Chloro N4 Methylpyrimidine 2,4 Diamine and Analogues

Antimicrobial Activity Investigations

Research into the antimicrobial properties of 6-chloropyrimidine-2,4-diamine analogues has provided insights into their efficacy against various pathogens. The versatility of the pyrimidine (B1678525) structure allows for modifications that influence its biological activity, making it a target for the development of new antimicrobial agents. researchgate.net

An important analogue, 6-Chloro-2,4-diaminopyrimidine, has been screened for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The studies revealed that the compound exhibited a low level of antibacterial activity when compared to standard antibiotics like Streptomycin and Vancomycin. researchgate.net The screening was performed using the disc-agar diffusion technique to assess the inhibitory effects on various bacterial species. researchgate.net

The compound was tested against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp, Klebsiella spp, and Salmonella spp. researchgate.netresearchgate.net The results indicated limited sensitivity among the tested strains. researchgate.net

| Bacterial Strain | Gram Type | Activity Level |

|---|---|---|

| Staphylococcus aureus | Positive | Low |

| Escherichia coli | Negative | Low |

| Bacillus cereus | Positive | Low |

| Streptococcus spp. | Positive | Low |

| Klebsiella spp. | Negative | Low |

| Salmonella spp. | Negative | Low |

The antifungal potential of 6-Chloro-2,4-diaminopyrimidine has also been evaluated. researchgate.netresearchgate.net The compound was tested against fungal species including Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.netresearchgate.net Similar to its antibacterial profile, the compound demonstrated low antifungal activity in comparison to the standard reference, Nystatin. researchgate.net

| Fungal Strain | Activity Level |

|---|---|

| Aspergillus multi | Low |

| Aspergillus niger | Low |

| Candida albicans | Low |

Anticancer Activity Profiling

Pyrimidine derivatives are recognized for their significant potential as anticancer agents, largely due to their structural similarity to the building blocks of DNA and RNA. researchgate.netnih.gov This allows them to interfere with the metabolic pathways of cancer cells. Analogues of 2,4-diaminopyrimidine (B92962) have been a particular focus of research for developing novel cancer therapeutics. bohrium.comnih.gov

A series of pyrimidine-2,4-diamine analogues have been designed and synthesized to investigate their anticancer properties. nih.gov One such analogue, identified as Y18, demonstrated significant inhibition of cell proliferation in colorectal cancer (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov The mechanism for this activity was linked to the suppression of GTSE1 transcription and expression, which in turn led to persistent DNA damage, causing robust cell cycle arrest and senescence. nih.gov

Other related compounds, such as 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (B1220466) (DAEP), have been shown to inhibit the growth of Walker carcinoma 256 in rats. nih.gov Furthermore, the 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine analogue is a potent inhibitor of mammalian dihydrofolate reductase and shows significant activity against Walker 256 carcinosarcoma. nih.gov These findings underscore the potential of the 2,4-diaminopyrimidine scaffold in developing agents that can effectively halt the proliferation of cancer cells. nih.govnih.govnih.gov

Beyond inhibiting proliferation, certain pyrimidine analogues actively induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies on novel 2,4-diamino-5-methyleneaminopyrimidine derivatives have shown they can induce apoptosis in HCT116 colon cancer cells in a concentration-dependent manner. bohrium.com

A well-studied analogue, Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine), induces apoptosis in activated human T lymphocytes. nih.gov Its proapoptotic activity involves the activation of a caspase-8 and caspase-10 dependent cascade, which leads to mitochondrial depolarization, a key step in the intrinsic pathway of apoptosis. nih.gov This suggests a mechanism that can bypass the common CD95/Fas-mediated apoptosis pathway, which is often defective in certain lymphoproliferative disorders. nih.gov This capacity to trigger apoptosis through alternative cellular pathways makes these compounds promising candidates for further investigation in cancer therapy. bohrium.comnih.gov

Cell Cycle Arrest Mechanisms

The ability to induce cell cycle arrest is a hallmark of many anticancer agents, as it prevents the uncontrolled proliferation of cancer cells. While specific studies on the cell cycle arrest mechanisms of 6-Chloro-N4-methylpyrimidine-2,4-diamine are not extensively detailed in publicly available literature, the broader class of pyrimidine derivatives is known to interfere with the cell cycle. For instance, certain pyrimidine analogues have been shown to induce cell cycle arrest at the S and G2/M phases, which is a mechanism to halt cell division and promote cell death. nih.gov This interference with DNA replication and mitosis is a key strategy in cancer therapy. nih.gov

Research on related heterocyclic compounds, such as 1,2,4-triazine (B1199460) sulfonamide derivatives, has demonstrated the ability to induce apoptosis through both intrinsic and extrinsic pathways in colon cancer cells. nih.gov These compounds were also found to modulate the concentrations of molecules involved in cancer pathogenesis, such as mTOR and Beclin-1. nih.gov Although not directly studying this compound, these findings suggest that pyrimidine-based compounds can exert their anticancer effects through complex interactions with cell cycle regulation and signaling pathways.

Efficacy Across Diverse Cancer Cell Lines

The anticancer potential of pyrimidine derivatives has been evaluated across a variety of cancer cell lines. While comprehensive data for this compound is limited, studies on its analogues provide insight into its potential efficacy. For example, a study on newly synthesized indole (B1671886) derivatives demonstrated potent anticancer activity against the HCT-116 human colon cancer cell line. nih.gov Three of the tested analogues showed significant inhibitory concentrations (IC50) and were found to induce cell cycle arrest, highlighting their potential as anticancer agents. nih.gov

Another study on pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which share a similar heterocyclic core, showed efficacy against several hematological cancer types. mdpi.com This suggests that the broader structural class to which this compound belongs has the potential for broad-spectrum anticancer activity. The table below summarizes the anticancer activity of selected pyrimidine analogues against various cancer cell lines, as reported in the literature.

| Compound/Analogue | Cancer Cell Line | Activity/IC50 | Reference |

| Indole derivative 4g | HCT-116 (Colon) | 7.1± 0.07 µM | nih.gov |

| Indole derivative 4a | HCT-116 (Colon) | 10.5± 0.07 µM | nih.gov |

| Indole derivative 4c | HCT-116 (Colon) | 11.9± 0.05 µM | nih.gov |

| Pyrimido[4,5-d]pyrimidine 7d | Hematological Cancers | Efficacious | mdpi.com |

| Pyrimido[4,5-d]pyrimidine 7h | Hematological Cancers | Efficacious | mdpi.com |

Antiviral Properties and Research

Pyrimidine derivatives are a well-established class of antiviral agents. researchgate.net The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA allows these compounds to interfere with viral replication. researchgate.net While specific antiviral studies on this compound are not widely reported, research on related compounds underscores the potential of this chemical class. For instance, pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral potency. mdpi.com Certain compounds within this class, particularly those with a cyclopropylamino group and an aminoindane moiety, demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential for developing targeted antiviral therapies based on the pyrimidine scaffold.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of pyrimidine derivatives have also been a subject of investigation. researchgate.net While direct research on this compound is sparse, a related analogue, 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine, has been noted for its potential anti-inflammatory properties in preliminary studies. smolecule.com The mechanism of action is thought to be related to the inhibition of specific enzymes involved in inflammatory pathways. The structural features of these compounds may contribute to their ability to modulate the immune response, offering a potential avenue for the development of new anti-inflammatory drugs.

Anti-malarial Activity Assessments

Malaria remains a significant global health issue, and the development of new antimalarial agents is a critical area of research. Pyrimidine derivatives have been investigated for their antimalarial activity, primarily due to their ability to inhibit key enzymes in the parasite's life cycle. researchgate.net Although specific data for this compound is not available, studies on related 2,4-diaminopyrimidine compounds have shown promise. For instance, a series of 2,4-diamino-6-substituted-aminosulfonyl quinazoline (B50416) derivatives were synthesized and showed antimalarial activity against Plasmodium berghei and P. yoelii in mice.

More recently, research has focused on the development of pyrimidine-based inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the parasite's folate biosynthesis pathway. The general class of 2,4-diaminopyrimidines is known to be effective against malaria.

Role in Agrochemical Development

The applications of pyrimidine derivatives extend beyond medicine into the field of agrochemicals. researchgate.netentrepreneur-cn.com These compounds are used as building blocks for the synthesis of pesticides and herbicides. entrepreneur-cn.com The reactivity of the chloro and amino groups on the pyrimidine ring allows for the creation of a diverse range of molecules with potent biological activity against pests and weeds. entrepreneur-cn.com Specifically, 2,4-Diamino-6-chloropyrimidine, a close analogue of the title compound, is recognized as an important intermediate in the synthesis of agrochemicals. sarchemlabs.comentrepreneur-cn.com Its chemical properties make it a valuable precursor for developing effective crop protection agents. entrepreneur-cn.com

Mechanistic Insights into the Biological Actions of 6 Chloro N4 Methylpyrimidine 2,4 Diamine

Kinase Inhibition as a Primary Mechanism of Action

The primary mechanism through which many pyrimidine-2,4-diamine derivatives exert their biological effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.

Inhibition of Specific Kinase Targets (e.g., CDK2, CDK9, Syk Kinase)

Furthermore, the 2,4-diaminopyrimidine (B92962) scaffold is a known pharmacophore for inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction downstream of various receptors, including the Fc receptors involved in immune responses. researchgate.netselleckchem.com Inhibitors of Syk with a diaminopyrimidine core have been developed and show potent activity. researchgate.net Given the structural similarities, it is plausible that 6-Chloro-N4-methylpyrimidine-2,4-diamine could also exhibit inhibitory activity against Syk.

Table 1: Inhibitory Activity of Related Pyrimidine-2,4-diamine Derivatives against Kinase Targets

| Compound Class | Kinase Target | Reported IC50 Values |

| N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/cyclin A | 83 nM (for most potent) |

| N2,N4-diphenylpyrimidine-2,4-diamines | CDK9/cyclin T1 | 65 nM (for most potent) |

| Aminopyrimidine derivatives | Syk | 0.52 nM (for most potent) |

Note: The IC50 values presented are for representative compounds within the specified class and may not be directly extrapolated to this compound.

Binding Interactions within Kinase Active Sites

Molecular docking studies of related pyrimidine (B1678525) derivatives have provided insights into their binding modes within the ATP-binding pocket of kinases. nih.gov For CDK2, it is anticipated that the 2,4-diaminopyrimidine core of this compound would form key hydrogen bond interactions with the hinge region of the kinase, a common feature for many kinase inhibitors. The N-methyl group and the chloro substituent at the 6-position would likely occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. The specific orientation and interactions will ultimately depend on the precise geometry of the active site of the target kinase.

Modulation of Cellular Signaling Pathways

By inhibiting key kinases, this compound and its analogs can significantly modulate downstream cellular signaling pathways that govern cell proliferation, survival, and immune responses.

Impact on Cell Growth and Survival Pathways

The inhibition of CDK2 and CDK9 by related pyrimidine-2,4-diamines has been shown to impact cell growth and survival. nih.gov Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing through the G1/S phase transition. nih.gov Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), can suppress the transcription of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. nih.gov Pyrimidine-2,4-diamine analogues have been shown to induce cell cycle arrest and senescence in cancer cells. mdpi.com The antitumor activity of related compounds has been demonstrated in various cancer cell lines. nih.gov

Effects on Receptor Signaling Cascades (e.g., IgE/IgG receptor pathways)

Given the potential for Syk inhibition, this compound could modulate signaling cascades initiated by the engagement of Fc receptors for IgE and IgG. researchgate.net Syk is a central player in the signaling pathway downstream of these receptors in mast cells, basophils, and other immune cells. Inhibition of Syk can block the release of inflammatory mediators, such as histamine (B1213489) and cytokines, which are hallmarks of allergic and inflammatory responses. researchgate.net The optimization of 2,4-diaminopyrimidine compounds has led to potent upstream inhibitors of mast cell degranulation through Syk kinase inhibition. researchgate.net

Molecular Interactions and Target Engagement Studies

While specific target engagement studies for this compound are not publicly available, the general approach for such investigations involves techniques to confirm the direct binding of the compound to its putative kinase targets within a cellular context. This can be achieved through methods like cellular thermal shift assays (CETSA) or by using chemical probes derived from the compound to pull down its binding partners. Such studies would be crucial to definitively identify the direct molecular targets of this compound and to validate the mechanistic hypotheses drawn from the activities of related compounds. The synthesis of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine has been reported, indicating the feasibility of generating analogs for such studies. nih.gov

Cellular Uptake and Intracellular Localization

The specific mechanisms governing the cellular uptake and subsequent intracellular distribution of this compound remain a subject for which detailed experimental data is not extensively available in publicly accessible scientific literature. The transport of small molecules across the cell membrane is a complex process that can occur through passive diffusion, facilitated diffusion, or active transport, each dependent on the physicochemical properties of the compound and the specific transporters expressed on the cell surface.

For pyrimidine-based compounds, cellular entry is often mediated by nucleoside transporter proteins. The human solute carrier (SLC) superfamily, particularly the SLC28 and SLC29 families of nucleoside transporters, plays a crucial role in the salvage of pyrimidines from the extracellular environment. These transporters facilitate the movement of nucleosides and nucleobases across the cell membrane, which are then available for intracellular metabolic pathways. While it is plausible that this compound may utilize these or other transport systems, definitive studies confirming its specific transporters have not been reported.

Once inside the cell, the intracellular localization of a compound is critical to its biological activity. Depending on its chemical nature, a molecule may accumulate in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, or it may remain distributed throughout the cytoplasm. The localization is a key determinant of the compound's interaction with potential molecular targets. For instance, compounds that act on DNA or nuclear enzymes would need to localize to the nucleus. However, specific research detailing the subcellular distribution of this compound is currently lacking.

Further research, including cellular transport assays and subcellular fractionation studies, is required to elucidate the precise mechanisms of cellular uptake and the intracellular fate of this compound. Such studies would provide critical insights into its mechanism of action and inform its potential therapeutic applications.

Structure Activity Relationship Sar Studies and Molecular Design of 6 Chloro N4 Methylpyrimidine 2,4 Diamine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the 2,4-diaminopyrimidine (B92962) core is highly sensitive to the nature and position of various substituents. Modifications at the N4, C6, and N2 positions have been explored to understand their influence on potency and selectivity. The 2,4-diaminopyrimidine scaffold itself is a major framework used in many reported inhibitors, prized for its ability to form crucial hydrogen bonds with the hinge region of kinase domains. nih.gov

The N4-methyl group plays a significant role in modulating the pharmacological properties of bioactive compounds. This phenomenon, sometimes referred to as the "magic methyl" effect, highlights how the addition of a single methyl group can drastically alter potency, selectivity, solubility, and metabolic stability. researchgate.net The methyl group can influence the molecule's conformation, pushing it into a more biologically active shape, and can participate in hydrophobic and van der Waals interactions within the target's binding pocket. researchgate.net

In the context of pyrimidine (B1678525) derivatives, modifications at this position are a key strategy. For instance, in related series, altering the substituents on the N4-amino group is a common optimization tactic. While direct modification of the N4-methyl group on the specific 6-chloro-N4-methylpyrimidine-2,4-diamine scaffold is not extensively detailed in the provided literature, the principles from related diaminopyrimidine series are applicable. Increasing the steric bulk at this position or replacing the methyl group with other alkyl or functionalized groups can significantly impact target engagement.

The chlorine atom at the C6 position of the pyrimidine ring is a crucial handle for synthetic modification and a key determinant of activity. It serves as a leaving group, enabling nucleophilic substitution to introduce a wide variety of functionalities. mdpi.comresearchgate.net In many kinase inhibitor designs, the group at this position extends towards the solvent-exposed region of the ATP-binding site, making it an ideal point for introducing groups that can improve potency and pharmacokinetic properties. nih.govnih.gov

Studies on related 2,4-diaminopyrimidine cores demonstrate the importance of the C6 substituent. For example, replacing the chloro group with various alkoxy groups is a common strategy. mdpi.comlookchem.com The nature of the alkoxy substituent directly impacts inhibitory activity.

| Compound | C6-Substituent | CDK2 IC50 (µM) |

|---|---|---|

| Derivative A | -O-Cyclohexylmethyl | 0.015 |

| Derivative B | -O-Benzyl | 0.14 |

| Derivative C | -O-Butyl | 0.20 |

| Derivative D | -O-Pentyl | 0.11 |

As shown in Table 1, which is based on trends in related 2,6-diamino-4-alkoxypyrimidine series, bulky, lipophilic groups like cyclohexylmethyl at this position can be highly favorable for potent inhibition. lookchem.com The introduction of hydrophilic fragments, such as morpholin-4-yl, at this position can also enhance activity and improve properties like metabolic stability. nih.govnih.gov Conversely, in some pyridine-based derivatives, the presence of a halogen atom like chlorine can lead to lower antiproliferative activity compared to other substituents. nih.gov

The N2-amino group is fundamental to the biological activity of the 2,4-diaminopyrimidine scaffold. It often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. nih.govlookchem.com Consequently, modifications at this position are generally detrimental to activity.

In studies of related 4-alkoxy-2,6-diaminopyrimidine inhibitors, any substitution on the corresponding 2-amino group resulted in a significant loss of inhibitory activity. lookchem.com This underscores the critical role of the unsubstituted primary amine in forming key interactions with the target protein. This principle is a cornerstone of designing inhibitors based on this scaffold, where the N2-amino group is typically preserved to maintain the essential hydrogen bonding pattern required for high-affinity binding.

Rational Design Principles for Enhanced Efficacy

The rational design of inhibitors using the this compound scaffold leverages an understanding of its interactions within the target binding site. A primary principle is retaining the core 2,4-diaminopyrimidine structure to maintain the double-dentate hydrogen bond interaction with the kinase hinge region. nih.govnih.gov

Key design strategies include:

Scaffold Hopping: Replacing a known core structure in an existing inhibitor with the aminopyrimidine scaffold to discover novel compounds with potentially improved properties. nih.gov

Structure-Based Design: Using the crystal structure of a target protein to guide the design of substituents. For example, extending substituents from the C6 position towards the solvent region to pick up additional interactions or improve physicochemical properties. nih.govnih.gov

Fragment Optimization: Introducing hydrophilic fragments, such as morpholine, at solvent-exposed positions (like C6) to enhance activity and metabolic stability. nih.gov For example, designing a series of compounds where different hydrophilic groups are introduced led to the discovery of a potent PLK4 inhibitor with an IC50 value of 0.0067 µM. nih.gov

Ligand Design Strategies Utilizing the this compound Scaffold

The this compound core serves as a versatile starting point for creating extensive libraries of potential drug candidates. A common strategy involves using the C6-chloro atom as a reactive site for nucleophilic substitution or for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. mdpi.comresearchgate.net

One prominent ligand design approach is hybridization, where the pyrimidine scaffold is linked to another pharmacologically active moiety. For instance, hybrids of 2,4-diaminopyrimidine and arylthiazole have been designed and synthesized as agents against breast cancer cell proliferation and migration. nih.gov This strategy aims to combine the advantageous properties of both fragments to create a new chemical entity with enhanced or dual-action potency.

Another strategy involves building upon the core to create more complex fused heterocyclic systems. Pyrido[2,3-d]pyrimidines, which can be synthesized from 4-aminopyrimidine (B60600) precursors, are recognized as privileged scaffolds for developing potent tyrosine kinase inhibitors. mdpi.com

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. In the context of diaminopyrimidine derivatives, various bioisosteric replacements have been investigated.

A notable example from a related series involved replacing a C5-nitroso group with a formyl group. lookchem.com The nitroso group was thought to be crucial for activity by forming an intramolecular hydrogen bond that locked the molecule in an active conformation. Surprisingly, the formyl bioisostere, which was expected to perform a similar function, resulted in a significant reduction in inhibitory activity. X-ray crystallography revealed that the formyl group did not adopt the same conformation as the nitroso group, disrupting the optimal binding geometry. lookchem.com This highlights that even subtle electronic and steric differences between bioisosteres can lead to profound changes in biological function.

In other contexts, replacing a carbon atom in a ring with a nitrogen atom to create a pyrimidine ring is itself a bioisosteric replacement for purine (B94841) or pyridine (B92270) systems, often used to explore new intellectual property space and alter properties like metabolic stability and target interactions. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies of 6 Chloro N4 Methylpyrimidine 2,4 Diamine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms at the molecular level.

For the 2,4-diaminopyrimidine (B92962) scaffold, which is the core of 6-Chloro-N4-methylpyrimidine-2,4-diamine, docking studies have been crucial in identifying and optimizing inhibitors for various protein targets, particularly kinases and reductases. For instance, derivatives of 2,4-diaminopyrimidine have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR), a key target in anti-infective and anticancer therapies. niscpr.res.in

In a representative study on related pyrimidine (B1678525) derivatives targeting cyclin-dependent kinases (CDKs), molecular docking helped to identify key interactions within the ATP-binding pocket. nih.govnih.gov These simulations often reveal that the diaminopyrimidine core forms critical hydrogen bonds with backbone residues of the kinase hinge region. For this compound, it can be hypothesized that the amino groups at positions 2 and 4 would act as hydrogen bond donors, anchoring the molecule to a target protein. The chlorine atom at position 6 and the methyl group on the N4-amine would then occupy adjacent pockets, influencing selectivity and potency.

Table 1: Predicted Interactions for a Hypothetical Docking of this compound

| Moiety of Compound | Potential Interacting Residue Type | Type of Interaction |

|---|---|---|

| 2-amino group | Glutamate, Aspartate, Serine | Hydrogen Bond (Donor) |

| 4-methylamino group | Leucine, Valine, Alanine | Hydrogen Bond (Donor), Hydrophobic |

| Pyrimidine Ring Nitrogen | Lysine, Arginine | Hydrogen Bond (Acceptor) |

These predicted interactions, derived from studies on analogous compounds, provide a roadmap for experimentally testing this compound against a panel of relevant biological targets. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique is used to assess the stability of a ligand within a protein's binding site and to understand the dynamic behavior of the complex.

For inhibitors based on the pyrimidine-2,4-diamine scaffold, MD simulations have been employed to validate docking poses and to assess the stability of the predicted interactions. mdpi.com A 2024 study on CDK2/4/6 inhibitors, which included pyrimidine derivatives, utilized MD simulations to confirm the stability of the compounds in the binding pocket. nih.govnih.gov The simulations, often run for hundreds of nanoseconds, showed that the key hydrogen bonds formed by the core scaffold were maintained throughout the simulation, indicating a stable binding mode. nih.govnih.govtandfonline.com

Applying this to this compound, an MD simulation would be crucial to:

Assess the stability of the predicted hydrogen bonds from the diamine groups.

Evaluate the solvent-accessible surface area (SASA) to understand how the compound's exposure to solvent changes upon binding. mdpi.com

Calculate the root mean square deviation (RMSD) of the protein and ligand to determine if the system reaches a stable equilibrium. mdpi.com

In a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations revealed that different substituents influenced the orientation of the core within the binding site, affecting interactions with key residues. mdpi.com This highlights the importance of the specific substitution pattern found in this compound for its dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR studies on 2,4-diaminopyrimidine derivatives have successfully identified key molecular descriptors that correlate with their inhibitory potency against various targets. For a series of phenylurea substituted 2,4-diamino-pyrimidines with anti-malarial activity, QSAR analysis pointed to lipophilicity as a primary driver for improved activity. nih.gov Similarly, a 3D-QSAR study on CDK inhibitors based on a related pyrimidine scaffold identified the importance of steric and electrostatic fields for activity. nih.gov The models generated from such studies, often using techniques like Comparative Molecular Field Analysis (CoMFA), provide contour maps that visualize regions where certain properties are favorable or unfavorable for activity. nih.gov

For this compound, a QSAR model could be developed as part of a larger series of analogs. The model would likely incorporate descriptors such as:

LogP: A measure of lipophilicity.

Molecular Weight: Related to the size of the molecule.

Dipole Moment: Describing the polarity of the molecule. niscpr.res.in

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Table 2: Sample QSAR Descriptors and Their Potential Influence

| Descriptor | Property Measured | Potential Influence on Activity |

|---|---|---|

| cLogP | Lipophilicity | Higher values may improve membrane permeability but can also increase toxicity. nih.gov |

| Dipole Moment | Polarity and charge distribution | Affects electrostatic interactions with the target protein. niscpr.res.in |

| Halogen Atom Count | Presence of halogens | Can participate in halogen bonding, potentially increasing binding affinity. |

These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. tandfonline.com

De Novo Drug Design Approaches

De novo drug design involves the computational generation of novel molecular structures with a high likelihood of binding to a specific biological target. These methods can build molecules from scratch or by combining smaller fragments.

The 2,4-diaminopyrimidine scaffold is an excellent starting point or fragment for de novo design. Its proven ability to form key interactions in kinase and other enzyme active sites makes it a privileged fragment. Design algorithms can use this core and computationally "grow" different substituents at available positions, such as the 6-position where the chlorine is located in the title compound.

In recent years, generative artificial intelligence models have been used for de novo design. youtube.com Such a model could be trained on a database of known active compounds containing the pyrimidine-2,4-diamine core. The model would learn the underlying chemical patterns and then generate new, diverse structures that retain the key features necessary for activity but have novel substitutions. For example, a design strategy based on a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives was used to discover new anticancer agents. nih.gov This approach allows for the exploration of a much wider chemical space than traditional library screening.

A hypothetical de novo design process starting with the this compound scaffold might involve:

Fixing the 2,4-diaminopyrimidine core in a known kinase binding site.

Using an algorithm to explore different chemical groups at the 6-position to optimize interactions.

Simultaneously exploring modifications to the N4-substituent to improve potency or selectivity.

Scoring the newly generated molecules based on predicted binding affinity, synthetic accessibility, and drug-like properties.

This approach has the potential to rapidly generate novel and potent lead compounds for further development. rsc.org

Future Research Directions and Translational Perspectives for 6 Chloro N4 Methylpyrimidine 2,4 Diamine

Development of Novel Therapeutic Agents

The 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore in medicinal chemistry, and derivatives of 6-chloro-N4-methylpyrimidine-2,4-diamine are actively being investigated for their potential as novel therapeutic agents, particularly in oncology.

Researchers have successfully designed and synthesized new series of 2,4-diaminopyrimidine derivatives that exhibit significant anticancer activity. For instance, novel compounds incorporating triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have shown moderate to excellent potency against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). sigmaaldrich.com The most promising of these compounds demonstrated IC₅₀ values in the low micromolar range, indicating potent antitumor activity. sigmaaldrich.com

Further studies have focused on creating pyrimidine (B1678525) derivatives with unique functionalities to enhance their therapeutic profile. Microwave-assisted synthesis has been employed to create pyrimidine-anchored compounds with multifunctional amino derivatives. google.com One such derivative, featuring a bromophenyl piperazine (B1678402) moiety, displayed notable cytotoxic activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. google.com The development of these novel agents is often guided by structure-activity relationship (SAR) studies, which analyze how variations in the chemical structure, such as substitutions on the pyrimidine core or terminal aniline (B41778) groups, affect their biological potency. sigmaaldrich.com

The following table summarizes the cytotoxic activity of selected novel 2,4-diaminopyrimidine derivatives:

Table 1: Cytotoxic Activity of Novel 2,4-Diaminopyrimidine Derivatives| Compound | Target Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 9k sigmaaldrich.com | A549 | 2.14 |

| HCT-116 | 3.59 | |

| PC-3 | 5.52 | |

| MCF-7 | 3.69 | |

| Compound 13f sigmaaldrich.com | A549 | 1.98 |

| HCT-116 | 2.78 | |

| PC-3 | 4.27 | |

| MCF-7 | 4.01 | |

| Derivative 6 google.com | HCT116 | 89.24 |

| MCF7 | 89.37 |

Exploration of New Biological Targets

A key area of future research is the identification and validation of new biological targets for derivatives of this compound. The broad biological activity of pyrimidines suggests they can interact with a diverse range of biomolecules. researchgate.net

Recent research has moved beyond traditional cytotoxic mechanisms to explore more specific molecular targets. For example, some novel 2,4-diaminopyrimidine derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by causing a significant decrease in the mitochondrial membrane potential. sigmaaldrich.com These compounds can also suppress the migration of tumor cells and interfere with the cell cycle, leading to an accumulation of cells in the S phase and a blockage at the G2-M phase. sigmaaldrich.com

Furthermore, pyrimidine-based compounds are being investigated as dual-target inhibitors, a strategy that can be more effective and potentially overcome drug resistance. nih.gov One study focused on developing pteridine (B1203161) derivatives from pyrimidines to simultaneously inhibit Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in various cancers. nih.gov Other explored targets for pyrimidine derivatives include:

Topoisomerase II: An enzyme crucial for DNA replication, making it a target for cancer therapy. nih.gov

A2A Adenosine Receptor: Involved in various physiological processes, and its modulation is a target for treating several diseases. researchgate.net

Calcium-Sensing Receptors: These receptors play a role in calcium homeostasis and are potential targets for metabolic disorders. researchgate.net

SNSR4 (Sensory Neuron-Specific G-protein coupled Receptor 4): 2,4-diaminopyrimidine derivatives have been developed as antagonists for this receptor, suggesting potential applications in modulating sensory neuron activity. acs.org

Combination Therapies and Synergistic Effects

The investigation of this compound derivatives in combination therapies represents a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance. The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology.

The development of dual-target or multi-target inhibitors from the pyrimidine scaffold is another approach to achieve synergistic effects within a single molecule. nih.gov By hitting multiple critical pathways simultaneously, these agents can be more effective at halting cancer progression and may reduce the likelihood of the cancer developing resistance. nih.govnih.gov For example, pyrimidine derivatives that also possess coumarin (B35378) moieties link two active pharmacophores to create novel molecular templates with potentially enhanced biological properties. researchgate.net

Advances in Synthetic Accessibility

The ability to efficiently synthesize a diverse library of derivatives is crucial for drug discovery and development. Research into the synthetic accessibility of this compound and related compounds has led to the adoption of modern, efficient chemical techniques.

Traditional multi-step synthesis protocols are continually being refined. For example, a detailed method for synthesizing 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine involves the nitration of a precursor followed by reduction with iron powder and ammonium (B1175870) chloride. nih.gov However, more recent advancements focus on improving yield, reducing reaction times, and enhancing the environmental friendliness of the synthesis.

Key modern synthetic methods being applied to this class of compounds include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can improve reaction yields. It has been successfully used to prepare a variety of 2-amino-4-chloro-pyrimidine derivatives. google.com

Suzuki Cross-Coupling Reactions: This powerful palladium-catalyzed reaction is used to form carbon-carbon bonds, allowing for the straightforward introduction of various aryl groups onto the pyrimidine ring. This method has been employed to create new pyrimidine derivatives from 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. nih.gov

Nanocatalyst-Supported Synthesis: Emerging "green chemistry" approaches utilize nano-catalysts to facilitate the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines from simple pyrimidine precursors. These catalysts can often be recycled and reused, making the process more sustainable. rsc.org

Applications in Agricultural Chemistry and Beyond

The utility of the this compound scaffold extends beyond medicine into other scientifically and industrially important fields, most notably agricultural chemistry. Pyrimidine derivatives are recognized as important components in the development of agrochemicals. researchgate.net

Derivatives of this compound can be used to enhance crop protection and improve yields due to their biological activity against various pests and plant diseases. Furthermore, a related compound, 4-Chloro-2,6-diaminopyrimidine, has shown potential for the environmental bioremediation of s-triazine compounds, such as the herbicides atrazine (B1667683) and simazine, which are persistent environmental pollutants. researchgate.net Certain microbial enzymes can utilize these pyrimidine structures to dechlorinate and degrade harmful triazine-based herbicides, helping to reduce environmental contamination. researchgate.net

The synthetic versatility of the 2,4-diamino-6-chloropyrimidine core ensures its continued use as a fundamental building block in the creation of a wide range of chemical products. rsc.org

Q & A

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.